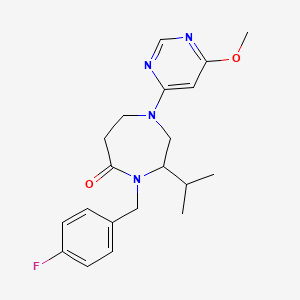![molecular formula C21H19NO3 B5402099 2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one](/img/structure/B5402099.png)
2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one is a complex organic compound known for its unique structural properties. This compound features a quinoline core with a hydroxy, methoxy, and prop-2-enylphenyl group attached via an ethenyl linkage. It is of interest in various scientific fields due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methoxybenzaldehyde and 2-aminobenzophenone.
Condensation Reaction: The first step involves a condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-aminobenzophenone in the presence of a base such as sodium hydroxide to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under acidic conditions to form the quinoline core.
Ethenylation: The final step involves the ethenylation of the quinoline core using a suitable reagent like acetylene gas in the presence of a palladium catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ethenyl group to an ethyl group.
Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ether derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinoline derivatives with carboxylic acid or ketone groups.
Reduction: Ethyl-substituted quinoline derivatives.
Substitution: Ether derivatives with various alkyl groups.
科学研究应用
2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
作用机制
The mechanism of action of 2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, influencing their activity and function.
Pathways Involved: It may modulate signaling pathways related to oxidative stress, inflammation, and cell proliferation, thereby exerting its biological effects.
相似化合物的比较
Similar Compounds
2-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]-1H-quinolin-4-one: Lacks the prop-2-enyl group, resulting in different biological activities.
2-[(E)-2-(4-hydroxy-3-methoxy-5-methylphenyl)ethenyl]-1H-quinolin-4-one: Contains a methyl group instead of a prop-2-enyl group, affecting its chemical reactivity and applications.
Uniqueness
2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one is unique due to the presence of the prop-2-enyl group, which enhances its reactivity and potential biological activities compared to similar compounds.
属性
IUPAC Name |
2-[(E)-2-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)ethenyl]-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-3-6-15-11-14(12-20(25-2)21(15)24)9-10-16-13-19(23)17-7-4-5-8-18(17)22-16/h3-5,7-13,24H,1,6H2,2H3,(H,22,23)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHQCVLVSBEFHI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)CC=C)C=CC2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)CC=C)/C=C/C2=CC(=O)C3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 2-[(5E)-5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)
![4-[[2-(dimethylamino)ethyl-methylamino]methyl]-2-ethoxyphenol](/img/structure/B5402027.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)butanamide](/img/structure/B5402039.png)

![1'-(cyclopropylcarbonyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5402051.png)
![4-[(6-chloro-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B5402056.png)
![3-hydroxy-4-(4-isopropoxybenzoyl)-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402077.png)
![(2-methoxyethyl)({(2R,5S)-5-[(4-methoxypyrimidin-2-yl)methyl]tetrahydrofuran-2-yl}methyl)methylamine](/img/structure/B5402085.png)
![prop-2-enyl (E)-2-[(2-chlorobenzoyl)amino]-3-(furan-2-yl)prop-2-enoate](/img/structure/B5402086.png)
![1-[(dimethylamino)sulfonyl]-N-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5402105.png)
![3-chloro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5402112.png)
![3-{1-cyano-2-[5-(2-methoxy-4-nitrophenyl)-2-furyl]vinyl}benzonitrile](/img/structure/B5402123.png)
![4-[4-(allyloxy)benzoyl]-5-(3-chlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5402125.png)
